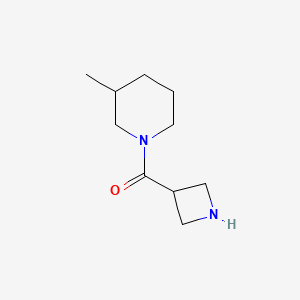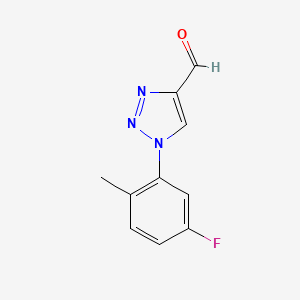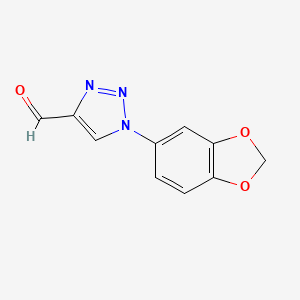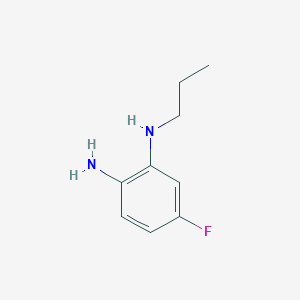
5-fluoro-1-N-propylbenzene-1,2-diamine
Vue d'ensemble
Description
5-fluoro-1-N-propylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol. It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi electron cloud .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom and a propylbenzene-1,2-diamine group. The InChI code for this compound is 1S/C9H12BrFN2/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3,12H2,1H3 .Applications De Recherche Scientifique
Fluorinated Compounds in Cancer Research
Fluorinated compounds, like 5-fluorouracil (5-FU), have significant applications in cancer research and treatment due to their ability to interfere with the DNA and RNA synthesis in cancer cells, thereby inhibiting tumor growth. 5-FU, for instance, is a widely used chemotherapeutic agent for treating various types of cancer, including breast and gastrointestinal cancers (Heidelberger & Ansfield, 1963). The study of fluorinated pyrimidines has evolved to enhance the precision in cancer treatment, with insights into their metabolism and biodistribution contributing to more effective therapeutic strategies (Gmeiner, 2020).
Fluorinated Compounds in Chemical Synthesis
The synthesis of fluorinated compounds involves various strategies to incorporate fluorine or fluoroalkyl groups into target molecules. Fluorine's unique effects on the physical, chemical, and biological properties of molecules make it a valuable element in pharmaceuticals, agrochemicals, and materials science. For instance, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, illustrates the importance of fluorinated intermediates in medicinal chemistry (Qiu et al., 2009).
Fluorinated Compounds in Sensing Applications
Nanostructured luminescent micelles incorporating fluorinated tags have been explored for sensing applications, including the detection of nitroaromatic and nitramine explosives. The unique physicochemical behavior of these fluorinated probes in the presence of specific analytes showcases the role of fluorinated compounds in designing next-generation smart nanomaterials for forensic and environmental monitoring applications (Paria et al., 2022).
Propriétés
IUPAC Name |
4-fluoro-2-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKNHOIZBXABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



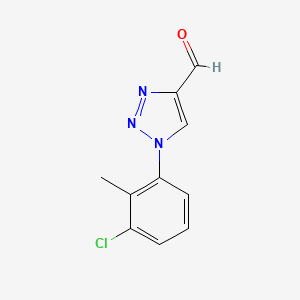
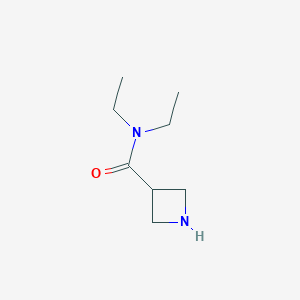
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
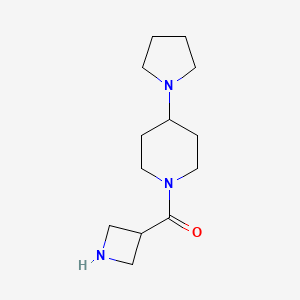
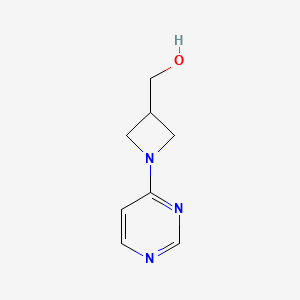
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)
